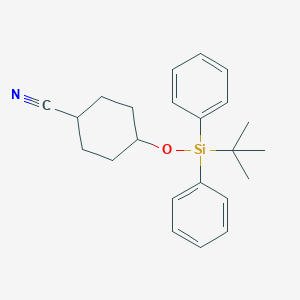

4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Description

BenchChem offers high-quality 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-13,19-20H,14-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXMLJQZLHERED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597251 | |

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141336-97-2 | |

| Record name | 4-{[tert-Butyl(diphenyl)silyl]oxy}cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Foreword: Strategic Protection in Complex Synthesis

In the landscape of modern pharmaceutical and materials science research, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. The targeted synthesis of molecules often necessitates the temporary masking of reactive sites to prevent unwanted side reactions. This guide provides a comprehensive technical overview of the synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, a valuable intermediate wherein a hydroxyl group is protected as a bulky silyl ether. This transformation is a critical step in multi-step syntheses, enabling chemists to perform subsequent modifications on other parts of the molecule with high fidelity. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the principles and practical considerations underpinning this important synthetic transformation.

Introduction to the Target Molecule and Synthetic Rationale

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a bifunctional molecule containing a nitrile group and a protected secondary alcohol. The nitrile moiety can serve as a precursor to amines, carboxylic acids, or other functional groups, while the protected hydroxyl can be unmasked at a later synthetic stage to participate in further reactions. The choice of the tert-butyldiphenylsilyl (TBDPS) protecting group is a deliberate one, guided by its notable stability and steric properties.

The Role of the TBDPS Protecting Group

The TBDPS group, with its bulky tert-butyl and two phenyl substituents on the silicon atom, offers significant steric hindrance around the protected oxygen. This bulkiness confers a high degree of stability towards a wide range of reaction conditions, including acidic and basic environments where other common silyl ethers like trimethylsilyl (TMS) might be cleaved.[1] The TBDPS group is particularly valued for its enhanced resistance to acidic hydrolysis compared to other silyl ethers.[1] This robustness allows for a broader synthetic window for subsequent chemical transformations on the molecule.

The Starting Material: 4-Hydroxycyclohexanecarbonitrile

The precursor for this synthesis is 4-hydroxycyclohexanecarbonitrile. This starting material exists as a mixture of cis and trans isomers, referring to the relative stereochemistry of the hydroxyl and nitrile groups on the cyclohexane ring. The reactivity of the hydroxyl group is largely independent of the isomeric form in this protection reaction, although the isomeric ratio may be a consideration for the final application of the product. For the purpose of this guide, the synthesis will be described for the mixture of isomers.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is achieved through the silylation of the hydroxyl group of 4-hydroxycyclohexanecarbonitrile with tert-butyldiphenylsilyl chloride (TBDPSCl). This reaction is typically facilitated by a base, with imidazole being a common and effective choice.

The Silylation Reaction

The core of the synthesis is the formation of a silicon-oxygen bond. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TBDPSCl.

Reaction Scheme:

Causality Behind Experimental Choices:

-

tert-Butyldiphenylsilyl Chloride (TBDPSCl): This reagent is the source of the protecting group. Its steric bulk, while contributing to the stability of the resulting silyl ether, also makes it less reactive than smaller silyl chlorides.

-

Imidazole: Imidazole plays a crucial dual role in this reaction. It acts as a base to deprotonate the alcohol, increasing its nucleophilicity. Perhaps more importantly, it reacts with TBDPSCl to form a highly reactive silyl-imidazolium intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than TBDPSCl itself, thus accelerating the reaction.

-

N,N-Dimethylformamide (DMF): DMF is an excellent polar aprotic solvent for this reaction. It readily dissolves the starting materials and reagents, and its high boiling point allows for heating if necessary, although this reaction typically proceeds efficiently at room temperature.

The following diagram illustrates the workflow of the synthesis:

Sources

An In-depth Technical Guide to 4-(tert-Butyldiphenylsilyloxy)cyclohexanecarbonitrile: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Complex Synthesis

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a bifunctional molecule that combines the steric bulk and stability of the tert-butyldiphenylsilyl (TBDPS) protecting group with the versatile reactivity of a nitrile-substituted cyclohexane ring. This unique combination makes it a valuable intermediate for the synthesis of complex carbocyclic structures, particularly in the development of novel therapeutic agents and functional materials. The TBDPS ether provides robust protection for the hydroxyl group, allowing for selective manipulation of the nitrile functionality, while the cyclohexane scaffold offers a platform for stereocontrolled transformations.

Physicochemical Properties

The physical and chemical properties of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile are crucial for its handling, purification, and reaction setup. The following table summarizes its key known properties.

| Property | Value | Source |

| CAS Number | 141336-97-2 | [1] |

| Molecular Formula | C₂₃H₂₉NOSi | Generic |

| Molecular Weight | 363.57 g/mol | Generic |

| Boiling Point | 451.7 °C at 760 mmHg | Not explicitly cited |

| Density | 1.04 g/cm³ | Not explicitly cited |

| Refractive Index | 1.549 | Not explicitly cited |

Synthesis and Stereochemistry

The synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile typically starts from the commercially available 4-hydroxycyclohexanecarbonitrile. This precursor exists as a mixture of cis and trans isomers, and the stereochemistry of the final product will be dictated by the starting material and reaction conditions.

Synthesis of 4-Hydroxycyclohexanecarbonitrile

The precursor, 4-hydroxycyclohexanecarbonitrile, can be synthesized from 4-hydroxycyclohexanone. A common method involves the formation of a cyanohydrin followed by subsequent dehydration and reduction, or through direct cyanation methodologies. The stereochemistry of the hydroxyl and nitrile groups is a critical consideration for subsequent synthetic steps.

Protection of the Hydroxyl Group

The protection of the hydroxyl group of 4-hydroxycyclohexanecarbonitrile with a TBDPS group is a standard procedure in organic synthesis. The TBDPS group is chosen for its high stability under a wide range of reaction conditions, including acidic and basic environments, as well as its resistance to many oxidizing and reducing agents.

Experimental Protocol: Synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

This protocol is a general procedure based on established methods for the TBDPS protection of alcohols.

Materials:

-

4-Hydroxycyclohexanecarbonitrile (mixture of cis and trans isomers)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all the imidazole has dissolved.

-

Slowly add TBDPSCl (1.1 eq) to the solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile.

Causality Behind Experimental Choices:

-

Imidazole: Acts as a base to deprotonate the alcohol, forming a more nucleophilic alkoxide. It also serves as a catalyst by forming a more reactive silyl-imidazolium intermediate. An excess is used to drive the reaction to completion.

-

Anhydrous DMF: A polar aprotic solvent that is suitable for silylation reactions and effectively dissolves the reactants.

-

Aqueous Workup: The washing steps with sodium bicarbonate and brine are essential to remove unreacted reagents, DMF, and any acidic byproducts.

Stereochemical Considerations

The starting 4-hydroxycyclohexanecarbonitrile is a mixture of cis and trans isomers. The protection reaction itself does not typically alter the stereochemistry at the C1 and C4 positions. Therefore, the resulting product will also be a mixture of cis and trans isomers.

-

cis-isomer: The TBDPS-oxy and nitrile groups are on the same side of the cyclohexane ring.

-

trans-isomer: The TBDPS-oxy and nitrile groups are on opposite sides of the cyclohexane ring.

The separation of these isomers can often be achieved by column chromatography. The stereochemistry can be assigned using NMR spectroscopy, particularly by analyzing the coupling constants of the cyclohexane ring protons and by utilizing the established correlation between the ¹³C NMR chemical shift of the nitrile carbon and its axial or equatorial position.[2] Generally, an equatorial nitrile carbon resonates at a lower field (higher ppm) compared to an axial nitrile carbon.[2]

Spectroscopic Characterization

¹H NMR:

-

Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm, corresponding to the phenyl groups of the TBDPS moiety.

-

Cyclohexane Protons: A complex series of multiplets in the range of δ 1.2-2.5 ppm. The proton at C4, attached to the TBDPS-oxy group, would likely appear as a multiplet around δ 3.5-4.0 ppm. The proton at C1, adjacent to the nitrile group, would also be a multiplet in the downfield region of the cyclohexane signals.

-

tert-Butyl Protons: A characteristic singlet at approximately δ 1.1 ppm.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Nitrile Carbon: A signal in the range of δ 118-127 ppm. The exact chemical shift can be indicative of its axial or equatorial orientation.[2]

-

Cyclohexane Carbons: Signals in the aliphatic region (δ 20-80 ppm). The carbon bearing the TBDPS-oxy group (C4) would be expected around δ 60-70 ppm.

-

tert-Butyl Carbons: A quaternary carbon signal around δ 19 ppm and methyl carbon signals around δ 27 ppm.

-

Silicon-bound Carbon: A signal for the quaternary carbon of the tert-butyl group attached to silicon.

FT-IR:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

-

Si-O-C Stretch: Strong absorptions in the fingerprint region, typically around 1100 cm⁻¹.

-

C=C Stretches (Aromatic): Absorptions around 1470-1600 cm⁻¹.

Mass Spectrometry:

In electron-impact mass spectrometry (EI-MS), the TBDPS group exhibits characteristic fragmentation patterns. A prominent peak is often observed at [M-57], corresponding to the loss of the tert-butyl group.[2] Another characteristic fragment ion appears at m/z 199, attributed to Ph₂SiOH⁺.[2]

Reactivity and Synthetic Applications

The reactivity of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is governed by the two main functional groups: the nitrile and the TBDPS ether. The robust nature of the TBDPS group allows for a wide range of transformations to be performed on the nitrile moiety without affecting the protected hydroxyl group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities.

The nitrile can be reduced to a primary amine, (4-(tert-butyldiphenylsilyloxy)cyclohexyl)methanamine, using powerful reducing agents.

Experimental Protocol: Reduction of the Nitrile Group

Materials:

-

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Diisopropylaminoborane

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous workup reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ (excess) in anhydrous THF at 0 °C, slowly add a solution of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

-

Purify the product by column chromatography if necessary.

Causality Behind Experimental Choices:

-

LiAlH₄: A powerful reducing agent capable of reducing nitriles to primary amines.

-

Anhydrous THF: A suitable aprotic solvent for LiAlH₄ reductions.

-

Careful Quenching: The quenching of LiAlH₄ is highly exothermic and must be done with extreme caution at low temperatures.

The nitrile group can be hydrolyzed to a carboxylic acid, 4-(tert-butyldiphenylsilyloxy)cyclohexanecarboxylic acid, under either acidic or basic conditions.[3][4] Care must be taken as the TBDPS group can be sensitive to strong acidic conditions. Basic hydrolysis is often preferred to maintain the integrity of the silyl ether.

Workflow for Nitrile Hydrolysis:

Caption: Basic hydrolysis of the nitrile followed by acidic workup.

The nitrile carbon is electrophilic and can be attacked by organometallic reagents, such as Grignard or organolithium reagents, to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl groups at the C1 position.

Deprotection of the TBDPS Ether

The TBDPS group can be selectively removed to unmask the hydroxyl group, yielding 4-hydroxycyclohexanecarbonitrile. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under specific acidic conditions.[5][6][7][8]

Experimental Protocol: Deprotection of the TBDPS Group [5]

Materials:

-

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure: [5]

-

Dissolve 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile (1.0 eq) in anhydrous THF.

-

Add TBAF solution (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxycyclohexanecarbonitrile.

Causality Behind Experimental Choices:

-

TBAF: A common and effective reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon.

-

Anhydrous THF: Ensures that the TBAF is soluble and that no unwanted side reactions with water occur.

Logical Relationship of Reactions:

Caption: Key synthetic transformations of the title compound.

Conclusion

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a highly valuable and versatile intermediate in organic synthesis. Its robust TBDPS protecting group allows for a wide array of chemical manipulations of the nitrile functionality, providing access to a diverse range of substituted cyclohexane derivatives. The stereochemical considerations inherent in its synthesis and reactions offer opportunities for the development of stereoselective synthetic routes. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important building block in their synthetic endeavors.

References

-

Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (2009). NIH Public Access. Retrieved from [Link]

- Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. (1985).

- A convenient synthesis of cis and trans 4-tert-butoxycarbonyl-substituted cyclohexylglycine. (2004). Tetrahedron: Asymmetry.

- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.

- A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. (2003). Synlett.

- Supporting Information. (2018). The Royal Society of Chemistry.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

- cis-4-tert-BUTYLCYCLOHEXANOL. (n.d.). Organic Syntheses.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.

- tert-Butyldiphenylsilyl Ethers. (n.d.). Organic Chemistry Portal.

- A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. (2004). European Journal of Organic Chemistry.

- Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (2019). Chemistry & Biodiversity.

- Process for the hydrolysis of nitriles. (1975).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the NMR and Mass Spectrometry Data of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Introduction

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a bifunctional organic molecule featuring a cyclohexane core, a nitrile group, and a sterically demanding tert-butyldiphenylsilyl (TBDPS) ether. This compound serves as a valuable intermediate in synthetic organic chemistry, where the TBDPS group provides robust protection for the hydroxyl functionality, allowing for selective transformations at other positions of the cyclohexane ring. The nitrile group can be further elaborated into a variety of functional groups, making this a versatile building block. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile. The guide is structured to provide not just the data, but also the scientific rationale behind the spectral features, empowering researchers to interpret and predict the spectra of related compounds. The content is grounded in established principles of spectroscopic analysis and supported by authoritative references.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is predicted to be complex due to the presence of the cyclohexane ring protons and the phenyl protons of the TBDPS group. The exact chemical shifts and multiplicities will be influenced by the solvent used for analysis, as intermolecular interactions can affect the electronic environment of the protons.[1][2][3][4] For the purpose of this guide, we will predict the spectrum in deuterated chloroform (CDCl₃), a common solvent for such molecules.[5]

A key consideration for the cyclohexane ring is the presence of cis and trans isomers, which will exhibit distinct NMR spectra. In the trans isomer, both the silyloxy and nitrile groups can occupy equatorial positions in the more stable chair conformation, leading to a more simplified spectrum. In the cis isomer, one group will be axial and the other equatorial, resulting in more complex signal patterns due to different magnetic environments for the axial and equatorial protons.[6][7][8]

Expected Chemical Shifts and Multiplicities:

-

Phenyl Protons (TBDPS group): Two sets of multiplets are expected in the aromatic region, typically between δ 7.60-7.80 ppm and δ 7.30-7.50 ppm . The downfield signals correspond to the ortho protons, while the upfield signals are from the meta and para protons of the two phenyl rings. The integration for this region will be 10H.

-

Cyclohexane Protons (CH-O and CH-CN): The methine proton attached to the silyloxy group (CH-O) is expected to appear as a multiplet around δ 3.6-4.1 ppm . The methine proton adjacent to the nitrile group (CH-CN) will likely be found further downfield, around δ 2.5-3.0 ppm , also as a multiplet. The exact chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation.

-

Cyclohexane Protons (CH₂): The remaining eight methylene protons of the cyclohexane ring will give rise to a series of complex, overlapping multiplets in the upfield region, typically between δ 1.2-2.2 ppm .[9] The significant overlap can make precise assignment challenging without two-dimensional NMR techniques.

-

tert-Butyl Protons (TBDPS group): A sharp singlet, integrating to 9H, is expected around δ 1.1 ppm . This signal is characteristic of the tert-butyl group on the silicon atom.[10]

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl (ortho) | 7.60 - 7.80 | Multiplet | 4H |

| Phenyl (meta, para) | 7.30 - 7.50 | Multiplet | 6H |

| CH-O | 3.6 - 4.1 | Multiplet | 1H |

| CH-CN | 2.5 - 3.0 | Multiplet | 1H |

| Cyclohexane CH₂ | 1.2 - 2.2 | Multiplet | 8H |

| tert-Butyl | ~1.1 | Singlet | 9H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The number of distinct signals will depend on the symmetry of the isomer.

Expected Chemical Shifts:

-

Nitrile Carbon (C≡N): The carbon of the nitrile group is expected to resonate in the range of δ 115-125 ppm .[11][12] The precise chemical shift can be indicative of its axial or equatorial orientation, with equatorial nitriles generally appearing slightly downfield compared to their axial counterparts.[13]

-

Aromatic Carbons (TBDPS group): The phenyl carbons will show several signals between δ 127-136 ppm . This includes the ipso, ortho, meta, and para carbons. The ipso-carbons (attached to silicon) will likely be in the δ 133-135 ppm range.

-

Cyclohexane Carbons (C-O and C-CN): The carbon atom bonded to the silyloxy group (C-O) is predicted to be in the δ 65-75 ppm region. The carbon bearing the nitrile group (C-CN) is expected around δ 25-35 ppm .

-

Cyclohexane Carbons (CH₂): The remaining methylene carbons of the cyclohexane ring will appear in the upfield region, typically between δ 20-40 ppm .[14][15][16][17]

-

tert-Butyl Carbons (TBDPS group): The quaternary carbon of the tert-butyl group will have a signal around δ 19 ppm , and the methyl carbons will resonate at approximately δ 27 ppm .[18]

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C≡N | 115 - 125 |

| Aromatic C | 127 - 136 |

| C-O | 65 - 75 |

| C-CN | 25 - 35 |

| Cyclohexane CH₂ | 20 - 40 |

| C(CH₃)₃ | ~19 |

| C(CH₃)₃ | ~27 |

Predicted Mass Spectrometry (EI-MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion peak and a series of characteristic fragment ions that can be used to confirm the structure of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile. The fragmentation patterns are predictable based on the known behavior of silyl ethers and cyclohexane derivatives.[19][20]

Expected Molecular Ion and Fragmentation Pattern:

-

Molecular Ion (M⁺·): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₃H₂₉NOSi), which is approximately 363.57 g/mol . The intensity of this peak may be weak due to the lability of the silyl ether.

-

Loss of a tert-Butyl Radical ([M-57]⁺): A very prominent peak is expected at m/z 306 , corresponding to the loss of a tert-butyl radical (·C(CH₃)₃). This is a characteristic fragmentation pathway for tert-butyldiphenylsilyl ethers and often represents the base peak in the spectrum.[21]

-

Formation of Ph₂SiOH⁺: An ion at m/z 199 corresponding to diphenylsilanol cation is also a common fragment in the mass spectra of TBDPS ethers.[21]

-

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation through various pathways, including the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules, leading to a series of peaks in the lower mass region.[22][23][24][25][26]

-

Loss of the Nitrile Group: Cleavage of the C-C bond adjacent to the nitrile group can lead to the loss of a CN radical (26 Da) or HCN (27 Da), although this may be less favored compared to the cleavage of the silyl ether.

| m/z | Proposed Fragment |

| 363 | [M]⁺· |

| 306 | [M - C(CH₃)₃]⁺ |

| 199 | [Ph₂SiOH]⁺ |

| Various | Fragments from cyclohexane ring cleavage |

Experimental Protocols

NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[27][28]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[28]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

-

Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[29]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR probe.

-

-

Data Acquisition: [27]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 220 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CHCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction:

-

Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatography (GC-MS) system for volatile and thermally stable compounds.

-

-

Ionization:

-

Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level ensures reproducible fragmentation patterns.[22]

-

-

Mass Analysis:

-

Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

-

-

Data Interpretation:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic losses and fragment ions, as detailed in the predicted analysis section.

-

Visualizations

Caption: Experimental workflow for NMR and MS analysis.

Caption: Plausible EI-MS fragmentation pathway.

References

-

D. A. L. Van, R. F. M. J. Claeys, and M. F. C. Budzikiewicz, "Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis‐1,3‐disubstituted cyclohexanes," Magnetic Resonance in Chemistry, vol. 44, no. 10, pp. 936-941, 2006.

-

D. A. L. Van, R. F. M. J. Claeys, and M. F. C. Budzikiewicz, "Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes," PubMed, 2006.

-

Reddit, "How does solvent choice effect chemical shift in NMR experiments?," r/chemhelp, 2022.

-

J. Ronayne and D. H. Williams, "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts," Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, vol. 64, pp. 1-25, 1967.

-

P. J. Kocienski, "Protecting Groups," 3rd ed., Georg Thieme Verlag, 2004.

-

T. Matsuo, "Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds," Semantic Scholar, 1967.

-

J. B. McMahon, C. R. Johnson, and J. A. Joule, "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts," PMC, 2010.

-

T. Matsuo and Y. Kodera, "Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride," Canadian Journal of Chemistry, vol. 45, no. 16, pp. 1829-1835, 1967.

-

A. M. St-Gelais, C. G. Hubert, and P. T. A. Reilly, "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation," NIH, 2019.

-

J. T. J. Lecomte and G. H. Reed, "Fragmentation of Organic Ions and Interpretation of EI Mass Spectra," ResearchGate, 2012.

-

University of Colorado Boulder, "NMR Spectrum Acquisition," Organic Chemistry at CU Boulder.

-

H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512-7515, 1997.

-

D. J. Harvey, "Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry," Journal of Chromatography A, vol. 212, pp. 75-84, 1981.

-

ALWSCI, "How To Prepare And Run An NMR Sample," ALWSCI Blog, 2025.

-

A. Frontier, "How to Get a Good 1H NMR Spectrum," University of Rochester, Department of Chemistry.

-

O. D. Sparkman, "Anatomy of an Ion's Fragmentation After Electron Ionization, Part II," Spectroscopy Online, 2009.

-

Benchchem, "tert-Butyldiphenylsilanol (CAS 93547-88-7)," Benchchem.

-

Michigan State University, "NMR Spectroscopy," MSU Chemistry.

-

M. S. Shaik, et al., "Observed vs. Calculated Chemical Shifts in substituted cyclohexanes," ResearchGate, 2017.

-

C. A. Higginbotham, "Fragmentation Mechanisms - Intro to Mass Spectrometry," LibreTexts, 2021.

-

Benchchem, "A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclohex-2-ene-1-carboxylic Acid," Benchchem, 2025.

-

Doc Brown's Chemistry, "C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis," Doc Brown's Chemistry.

-

Iowa State University, "NMR Sample Preparation," Chemical Instrumentation Facility.

-

Oregon State University, "13C NMR Chemical Shift," Oregon State University.

-

Creative Proteomics, "Interpretation of Mass Spectra—EI-MS," Creative Proteomics Blog, 2019.

-

Chemistry Learning, "Mass Spectrometry of Cycloalkanes," YouTube, 2025.

-

University of Calgary, "Ch20: Spectroscopy Analysis : Nitriles," University of Calgary.

-

Doc Brown's Chemistry, "mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene," Doc Brown's Chemistry.

-

G. Wood, E. P. Woo, and M. H. Miskow, "Conformational analysis of trans-1,4-dihalocyclohexanes," ResearchGate, 2011.

-

K. Laihia, et al., "The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy," PubMed, 2000.

-

G. Zhang, et al., "Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia," Organic Geochemistry, vol. 153, p. 104183, 2021.

-

H. J. Reich, "NMR Spectroscopy :: 13C NMR Chemical Shifts," Organic Chemistry Data.

-

J. D. Robert and M. C. Caserio, "12.2: Spectroscopic Properties of Cyclohexanes," Chemistry LibreTexts, 2021.

-

KPU Pressbooks, "4.4 Substituted Cyclohexanes," Organic Chemistry I.

-

SlideShare, "stereochemistry of disubstituted cyclohexane," SlideShare.

-

Organic Spectroscopy International, "CIS TRANS ISOMERS AND NMR," Organic Spectroscopy International, 2014.

-

G. Phillipou, D. A. Bigham, and R. F. Seamark, "Steroid T-Butyldimethylsilyl Ethers as Derivatives for Mass Fragmentography," PubMed, 1975.

-

Compound Interest, "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES," Compound Interest, 2015.

-

ChemicalBook, "tert-Butylchlorodiphenylsilane(58479-61-1) 1H NMR spectrum," ChemicalBook.

-

University of Puget Sound, "13C NMR Chemical Shift Table.pdf," University of Puget Sound.

-

Organic Chemistry Portal, "tert-Butyldiphenylsilyl Ethers," Organic Chemistry Portal.

-

Wikipedia, "tert-Butyldiphenylsilyl," Wikipedia.

-

University of Calgary, "Mass Spectrometry: Fragmentation," University of Calgary.

-

S. Hanessian and P. Lavallée, "The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers," Canadian Journal of Chemistry, vol. 53, no. 19, pp. 2975-2977, 1975.

-

D. J. Harvey and P. Vouros, "MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES," ResearchGate, 2019.

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar [semanticscholar.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sci-hub.box [sci-hub.box]

- 15. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 18. benchchem.com [benchchem.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. m.youtube.com [m.youtube.com]

- 25. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. english.gyig.cas.cn [english.gyig.cas.cn]

- 27. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 28. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 29. How To [chem.rochester.edu]

An In-Depth Technical Guide to the Physical Characteristics of 4-(tert-Butyldiphenylsilyloxy)cyclohexanecarbonitrile

Introduction

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical agents, the strategic use of protecting groups is paramount. The tert-butyldiphenylsilyl (TBDPS) group stands out as a robust and versatile protecting group for hydroxyl functionalities, prized for its steric bulk and remarkable stability under a variety of reaction conditions.[1][2] This guide provides a comprehensive technical overview of the physical and spectroscopic characteristics of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, a molecule where the TBDPS group is employed to mask the hydroxyl function of a cyclohexanecarbonitrile core.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and handling of this compound. The narrative structure is designed to elucidate the causality behind experimental choices and to provide a self-validating framework for the presented protocols and data.

Physicochemical Properties

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a silyl ether derivative of 4-hydroxycyclohexanecarbonitrile. The introduction of the bulky TBDPS group significantly alters the physical properties of the parent molecule, increasing its lipophilicity and molecular weight. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from commercial suppliers.[3]

| Property | Value | Source |

| CAS Number | 141336-97-2 | [3] |

| Molecular Formula | C₂₃H₂₉NOSi | [3] |

| Molecular Weight | 363.57 g/mol | [3] |

| Appearance | Predicted to be a solid or oil | Inferred |

| Boiling Point | 451.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.04 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.549 (Predicted) | [3] |

| LogP | 4.645 (Predicted) | [3] |

Synthesis and Purification

The synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is most logically achieved through the protection of the hydroxyl group of 4-hydroxycyclohexanecarbonitrile. This precursor can be synthesized from 4-oxocyclohexanecarbonitrile via reduction. The TBDPS group is introduced using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a suitable base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).[4][5] The steric hindrance of the TBDPS group generally ensures selective protection of less hindered hydroxyl groups.[1]

Experimental Protocol: Synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

-

Preparation of the Starting Material: To a solution of 4-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous DMF (5-10 mL per mmol) under an inert atmosphere (e.g., argon), add imidazole (2.5 eq).

-

Silylation: To the stirred solution, add tert-butyldiphenylsilyl chloride (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a few drops of methanol. Dilute the mixture with diethyl ether or ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile.

Analytical Characterization

The structural elucidation of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data based on the known characteristics of the TBDPS group and the cyclohexanecarbonitrile moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the TBDPS group and the cyclohexyl ring.

-

Aromatic Protons: Multiplets in the range of δ 7.6-7.8 ppm and δ 7.3-7.5 ppm, corresponding to the ortho- and meta/para-protons of the two phenyl groups, respectively.

-

Cyclohexyl Protons: The proton attached to the carbon bearing the silyloxy group (CH-O) is expected to appear as a multiplet around δ 3.6-4.0 ppm. The other cyclohexyl protons will resonate as complex multiplets in the upfield region (δ 1.2-2.2 ppm). The proton on the carbon bearing the nitrile group (CH-CN) is expected around δ 2.5-2.9 ppm.

-

tert-Butyl Protons: A characteristic sharp singlet at approximately δ 1.1 ppm, integrating to 9 protons.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic, cyclohexyl, and tert-butyl carbons.

-

Aromatic Carbons: Signals in the range of δ 127-136 ppm.

-

Nitrile Carbon: A weak signal for the nitrile carbon (C≡N) is expected around δ 120-125 ppm.

-

Cyclohexyl Carbons: The carbon attached to the silyloxy group (C-O) will be deshielded and is predicted to appear around δ 70-75 ppm. The carbon attached to the nitrile group (C-CN) is expected around δ 25-30 ppm. The remaining cyclohexyl carbons will resonate in the δ 20-40 ppm range.

-

tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group around δ 19 ppm, and a signal for the methyl carbons around δ 27 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitrile, silyl ether, and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C≡N stretch (Nitrile) | 2240 - 2260 (weak to medium) |

| C-H stretch (Aromatic) | 3050 - 3070 |

| C-H stretch (Aliphatic) | 2850 - 2960 |

| C=C stretch (Aromatic) | 1470 - 1600 |

| Si-O-C stretch | 1050 - 1150 (strong) |

| Si-Ph stretch | 1110, 1430 |

| C-H bend (tert-Butyl) | 1365 - 1390 |

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electron ionization (EI), will show characteristic fragmentation patterns for the TBDPS group.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 363 is expected to be of low abundance.

-

Major Fragments: A prominent peak at m/z = 306, corresponding to the loss of the tert-butyl group ([M - 57]⁺), is a hallmark of TBDPS ethers. Other significant fragments may arise from the cleavage of the cyclohexyl ring and further fragmentation of the silyl moiety.

Stability and Handling

The TBDPS group is known for its high stability towards acidic conditions, significantly greater than other common silyl ethers like TMS and TES.[1] It is generally stable to a wide range of reagents and reaction conditions that would cleave other protecting groups.[1] However, it is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond.[2][6]

Standard laboratory safety precautions should be observed when handling 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of moisture.

Conclusion

This technical guide provides a detailed overview of the physical and spectroscopic characteristics of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile. By leveraging predictive data and established knowledge of the TBDPS protecting group, this document serves as a valuable resource for researchers in organic synthesis and drug development. The provided synthetic protocol and analytical data offer a solid foundation for the preparation and characterization of this and related silyl ether-protected molecules.

References

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cis/Trans Isomerization of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile: Principles and Methodologies

Executive Summary

The stereochemical configuration of substituted cyclohexanes is a critical determinant of their physicochemical properties and biological activity. For 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, a versatile intermediate in complex molecule synthesis, the ability to control the cis/trans relationship between the nitrile and the bulky silyloxy substituents is paramount. This guide provides an in-depth exploration of the principles governing the isomerization of this molecule, offering a robust framework for researchers, chemists, and drug development professionals. We will dissect the conformational landscape of the substituted cyclohexane ring, elucidate the primary mechanism for epimerization, present a detailed, field-proven experimental protocol, and outline the analytical techniques required for monitoring and characterization. The focus is not merely on procedural steps but on the underlying causality, enabling scientists to adapt and troubleshoot the methodology effectively.

Foundational Principles: Conformational Analysis & Steric Influence

The stereochemical behavior of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is dictated by the conformational preferences of its 1,4-disubstituted cyclohexane core. The molecule dynamically interconverts between two chair conformations via a "ring flip".[1] In this process, axial substituents become equatorial, and vice versa.

The relative stability of these two conformers, and thus the predominant isomer, is determined by the steric and electronic interactions of the substituents. For most monosubstituted cyclohexanes, the conformer with the substituent in the more spacious equatorial position is significantly more stable, as this avoids destabilizing steric clashes with the axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[2]

In the case of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, we must consider the influence of both the cyano (-CN) group and the exceptionally bulky tert-butyldiphenylsilyloxy (-OTBDPS) group.

-

The trans Isomer: Can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is overwhelmingly favored, as it places both bulky groups in the sterically preferred positions.

-

The cis Isomer: Inevitably has one axial and one equatorial substituent.[3]

A critical and often counter-intuitive aspect arises from the silyloxy group itself. Unlike typical alkyl ethers, bulky tertiary silyl ethers can exhibit a reduced preference for the equatorial position, and in some contexts, even favor an axial orientation.[4][5] This is attributed to a combination of factors, including stabilizing attractive interactions between the silicon substituents and the cyclohexane ring atoms in the axial conformer, and the relief of 1,3-repulsive interactions through rotation of the C-O bond.[4][6] Despite this, for the 1,4-disubstituted pattern with another group present, the trans-diequatorial isomer is generally expected to be the thermodynamic minimum.

The isomerization between the cis and trans diastereomers is not a simple ring flip but requires the breaking and reforming of a covalent bond, which provides the opportunity for thermodynamic control.

The Mechanism of Isomerization: Base-Catalyzed Epimerization

The key to interconverting the cis and trans isomers lies in the acidity of the proton at the C-1 position (alpha to the nitrile group). The electron-withdrawing nature of the nitrile functionality renders this proton susceptible to deprotonation by a suitable base. This process, known as epimerization, allows the stereocenter to invert.

The accepted mechanism proceeds as follows:

-

Deprotonation: A non-nucleophilic base abstracts the alpha-proton from C-1, creating a resonance-stabilized carbanion. This intermediate has a planar sp²-hybridized carbon at the C-1 position.

-

Reprotonation: The planar carbanion can be reprotonated from either face.

-

Thermodynamic Equilibration: If the reaction is allowed to reach equilibrium, the proton will add to the face that results in the more stable stereoisomer.[7][8] Given the steric bulk of the -OTBDPS group, the system will favor the formation of the trans isomer, where both substituents can occupy equatorial positions.[9]

This process is depicted in the diagram below.

Caption: Mechanism of base-catalyzed epimerization at the C-1 position.

Experimental Protocol: Driving to the Thermodynamic Minimum

This protocol is designed to convert a mixture of cis and trans isomers to a mixture enriched in the thermodynamically more stable trans isomer.

Materials and Reagents

| Reagent | Purpose | Recommended Grade | Supplier Example |

| cis/trans-4-(TBDPSiO)cyclohexanecarbonitrile | Starting Material | >95% | Commercial |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Non-nucleophilic base | >98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous reaction solvent | Anhydrous, >99.9% | Acros Organics |

| Saturated Aqueous NH₄Cl | Quenching agent | Reagent Grade | Fisher Chemical |

| Ethyl Acetate (EtOAc) | Extraction solvent | ACS Grade | VWR Chemicals |

| Brine (Saturated Aqueous NaCl) | Washing agent | Reagent Grade | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent | Anhydrous Powder | EMD Millipore |

| Diethyl Ether | Eluent for chromatography | ACS Grade | J.T. Baker |

| Hexanes | Eluent for chromatography | ACS Grade | Macron Fine Chem |

Step-by-Step Isomerization Procedure

-

Reaction Setup:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the cis/trans mixture of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile (1.0 eq).

-

Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1 M. Causality Note: Anhydrous conditions are crucial to prevent quenching the base and potential side reactions such as hydrolysis of the silyl ether or nitrile group.[10]

-

-

Initiation of Isomerization:

-

Cool the solution to 0 °C using an ice-water bath.

-

Add DBU (0.2 eq) dropwise via syringe. Causality Note: DBU is selected as a strong, non-nucleophilic base to favor deprotonation without competing nucleophilic attack on the nitrile carbon. A catalytic amount is sufficient as the base is regenerated in the reaction cycle.

-

-

Reaction Monitoring and Equilibration:

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The time required to reach equilibrium may vary.

-

Monitor the reaction progress by withdrawing small aliquots, quenching them with a drop of saturated aq. NH₄Cl, extracting with EtOAc, and analyzing by TLC or GC-MS to determine the cis:trans ratio. The reaction is complete when this ratio remains constant over time.

-

-

Workup and Quenching:

-

Once equilibrium is reached, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of diethyl ether in hexanes to separate the trans isomer from any remaining cis isomer and other impurities.

-

Analytical Characterization and Workflow

Accurate determination of the isomeric ratio and confirmation of stereochemistry are essential. A multi-technique approach is recommended.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for rapid determination of the cis:trans ratio due to the typically good separation of diastereomers on common capillary columns.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be employed to separate and quantify the isomers.[11][12] Method development may be required to achieve baseline separation.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for assigning stereochemistry.[15]

-

trans Isomer (diequatorial): The proton at C-1 (adjacent to the -CN) and the proton at C-4 (adjacent to the -OTBDPS) will both be in axial positions. They will appear as a triplet of axial-axial couplings (tt) or a complex multiplet with a large width at half-maximum, indicative of multiple large (~8-12 Hz) axial-axial coupling constants.

-

cis Isomer (axial/equatorial): One of the aforementioned protons will be axial and one will be equatorial. The axial proton will exhibit large axial-axial couplings, while the equatorial proton will show smaller equatorial-axial and equatorial-equatorial couplings, resulting in a narrower, less resolved multiplet.

-

Overall Experimental Workflow

The entire process from starting material to pure, characterized product follows a logical sequence.

Caption: A comprehensive workflow for the isomerization and purification process.

Conclusion

The isomerization of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile from a cis/trans mixture to a predominantly trans product is a thermodynamically controlled process readily achieved through base-catalyzed epimerization. By leveraging the acidity of the C-1 proton, a planar carbanion intermediate is formed, which upon reprotonation yields the sterically favored diequatorial trans isomer. The success of this procedure hinges on the careful selection of a non-nucleophilic base, rigorous control of anhydrous conditions, and diligent monitoring to ensure equilibrium has been reached. The analytical workflow, combining chromatographic separation for quantification and NMR spectroscopy for definitive stereochemical assignment, provides a self-validating system for confirming the identity and purity of the final product. This guide provides the fundamental principles and a practical framework for researchers to confidently control the stereochemical outcome of this important synthetic building block.

References

-

Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English, 4(9), 774–783.

-

St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.

-

Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351.

-

St-Jacques, M., & Lessard, J. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-432.

-

Marzabadi, C. H., Anderson, J. E., Gonzalez-Outeirino, J., Gaffney, P. R. J., White, C. G. H., Tocher, D. A., & Todaro, L. J. (2003). Why Are Silyl Ethers Conformationally Different From Alkyl Ethers? Chair-chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. Journal of the American Chemical Society, 125(49), 15163–15173.

-

Bird, S. S., Marur, V. R., Sniatynski, M. J., Cui, Z., & Stavrovskaya, I. G. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of lipid research, 53(7), 1359–1367.

-

Marzabadi, C. H., Anderson, J. E., Gonzalez-Outeirino, J., Gaffney, P. R. J., White, C. G. H., Tocher, D. A., & Todaro, L. J. (2003). Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. Journal of the American Chemical Society, 125(49), 15163-15173.

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. In Organic Chemistry I.

-

Marzabadi, C., Anderson, J. E., Gonzalez-Outeirino, J., Gaffney, P. R. J., White, C. G. H., Tocher, D. A., & Todaro, L. J. (2003). Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. Seton Hall University Faculty Scholarship.

-

Pawar, D. M., & Noe, E. A. (2006). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of organic chemistry, 71(1), 277–284.

-

Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.

-

Bird, S. S., et al. (2012). Separation of Cis-Trans Phospholipid Isomers Using Reversed Phase LC with High Resolution MS Detection. ResearchGate.

-

Robert, J. D., & Caserio, M. C. (2021). Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts.

-

LibreTexts. (2023). Substituted Cyclohexanes. Chemistry LibreTexts.

-

Chromatography Forum. (2014). Separation of cis/trans isomers.

-

Shao, K., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(10), 985–990.

-

Slideshare. (n.d.). Stereochemistry of cyclohexane.pptx.

-

University of Bath. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control.

-

Inanaga, K., et al. (2012). Facile isomerization of silyl enol ethers catalyzed by triflic imide and its application to one-pot isomerization–(2 + 2) cycloaddition. Beilstein Journal of Organic Chemistry, 8, 537–541.

-

Inanaga, K., et al. (2012). Facile isomerization of silyl enol ethers catalyzed by triflic imide and its application to one-pot isomerization–(2 + 2) cycloaddition. Beilstein Journal of Organic Chemistry, 8, 537-541.

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

-

Jadhav, P. D., et al. (2018). Proposed mechanism of base catalyzed epimerization. ResearchGate.

-

Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.

-

Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content.

-

Chemistry Steps. (n.d.). Reactions of Nitriles.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Why are silyl ethers conformationally different from alkyl ethers? Chair-chair conformational equilibria in silyloxycyclohexanes and their dependence on the substituents on silicon. The wider roles of eclipsing, of 1,3-repulsive steric interactions, and of attractive steric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shu.elsevierpure.com [shu.elsevierpure.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sci-hub.box [sci-hub.box]

An In-Depth Technical Guide to the Synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Abstract

This technical guide provides a comprehensive overview of the inaugural synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, a valuable intermediate in contemporary drug discovery and organic synthesis. While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis is logically derived from well-established principles of protecting group chemistry. This document delineates a robust and efficient synthetic protocol, grounded in authoritative chemical literature, for the preparation of this silyl ether. The guide details the underlying chemical principles, experimental methodology, and characterization of the target compound, offering valuable insights for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Silyl Ethers in Complex Molecule Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the use of protecting groups is a cornerstone strategy.[1] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. Among the arsenal of protecting groups for hydroxyl moieties, silyl ethers have emerged as exceptionally versatile due to their ease of installation, robust stability across a wide range of reaction conditions, and facile, often chemoselective, removal.[2]

The tert-butyldiphenylsilyl (TBDPS) group, in particular, offers significant advantages. Introduced by Hanessian and Lavallée, the TBDPS ether exhibits remarkable stability towards acidic conditions, surpassing many other common silyl ethers.[3] This stability is attributed to the steric hindrance provided by the bulky tert-butyl and phenyl substituents surrounding the silicon atom.[3] This characteristic makes the TBDPS group an ideal choice for synthetic routes that involve acidic reagents or intermediates.

4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile is a bifunctional molecule that marries the robust TBDPS protecting group with a synthetically versatile nitrile-substituted cyclohexane core. The cyclohexane scaffold is a prevalent motif in medicinal chemistry, and the nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making this compound a valuable building block for the synthesis of complex pharmaceutical agents.

The First Synthesis: A Logical Approach Through Hydroxyl Protection

The most logical and efficient synthesis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile involves the direct silylation of the commercially available precursor, 4-hydroxycyclohexanecarbonitrile. This one-step transformation leverages the nucleophilicity of the secondary hydroxyl group to attack the electrophilic silicon atom of tert-butyldiphenylsilyl chloride (TBDPSCl).

Causality of Experimental Choices

The selection of reagents and conditions for this synthesis is dictated by the need for a high-yielding and clean reaction.

-

Silylating Agent: Tert-butyldiphenylsilyl chloride (TBDPSCl) is the reagent of choice due to the exceptional stability of the resulting TBDPS ether under various reaction conditions.[4]

-

Base/Catalyst: Imidazole serves as a mild base to activate the hydroxyl group, increasing its nucleophilicity, and to scavenge the hydrochloric acid byproduct generated during the reaction.[5] This prevents the potential for acid-catalyzed side reactions.

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the S_N2-type reaction at the silicon center.[5]

Visualizing the Synthetic Workflow

The synthetic pathway is a straightforward protection reaction.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, a molecule of interest in synthetic chemistry, particularly as a versatile intermediate. The robust tert-butyldiphenylsilyl (TBDPS) protecting group offers significant stability, making reliable analytical verification essential.[1][2] This document outlines the theoretical principles and practical protocols for analyzing this compound using Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy. We will explore the correlation between the molecule's distinct functional groups—the nitrile, the silyl ether, the diphenyl moieties, and the cyclohexyl backbone—and their unique spectral signatures. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, providing the foundational knowledge and detailed methodologies required for confident structural elucidation and purity assessment.

Molecular Structure and Spectroscopic Principles

The target analyte, 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile, possesses a unique combination of functional groups that lend themselves to definitive characterization by IR and UV-Vis spectroscopy.

Chemical Structure:

-

Formula: C₂₃H₂₉NOSi

-

Key Functional Groups:

-

Nitrile (C≡N): A polar triple bond.

-

Silyl Ether (C-O-Si): Incorporating a bulky TBDPS group.

-

Diphenyl (Ph₂): Two phenyl rings attached to the silicon atom.

-

Cyclohexane: A saturated aliphatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific chemical bonds and functional groups present. For this molecule, we anticipate distinct signals from the C≡N triple bond, the C-H bonds of the aliphatic cyclohexane and aromatic phenyl rings, the Si-O-C linkage of the silyl ether, and the C=C bonds within the aromatic rings.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule.[4][5] Energy absorption from UV or visible light promotes electrons from a ground state (typically a π bonding or non-bonding orbital) to a higher energy anti-bonding orbital (π). The primary chromophore—the part of the molecule that absorbs light—in our analyte is the diphenylsilyl moiety. The π-systems of the two benzene rings are expected to produce characteristic π → π transitions in the UV region.[6][7] The saturated cyclohexanecarbonitrile portion of the molecule is not expected to absorb above 200 nm.[8]

Predicted Spectroscopic Data & Interpretation

A predictive analysis based on established spectroscopic principles provides a benchmark for experimental results. The following table summarizes the expected key signals.

Table 1: Predicted Spectroscopic Data

| Spectroscopy Type | Functional Group | Expected Signal (Wavenumber cm⁻¹ / Wavelength nm) | Signal Characteristics & Rationale |

| Infrared (IR) | Aromatic C-H (Phenyl) | 3100-3000 cm⁻¹ | Medium to weak. Stretching vibrations of sp² C-H bonds appear at higher frequency than sp³ C-H bonds.[9] |

| Aliphatic C-H (Cyclohexyl, t-Butyl) | 2990-2850 cm⁻¹ | Strong. Characteristic stretching vibrations for sp³ C-H bonds. | |

| Nitrile (C≡N) | 2260-2240 cm⁻¹ | Strong, Sharp. This peak is highly diagnostic. Its position is characteristic of a nitrile attached to a saturated carbon framework. [10][11] | |

| Aromatic C=C (Phenyl) | 1600-1450 cm⁻¹ | Medium, multiple bands. These absorptions are due to the stretching of the carbon-carbon bonds within the benzene rings.[9] | |

| Si-O-C Stretch (Silyl Ether) | 1110-1000 cm⁻¹ | Strong. This band arises from the asymmetric stretching of the silicon-oxygen-carbon linkage, a key indicator of the ether group.[12][13][14] | |

| Si-Phenyl | ~1430 cm⁻¹, ~1115 cm⁻¹ | Sharp, Strong. Characteristic vibrations of the silicon-phenyl bond. The 1115 cm⁻¹ band may overlap with the Si-O-C stretch.[12] | |

| UV-Visible | Diphenyl Chromophore | λₘₐₓ ≈ 220 nm | Strong. Corresponds to the primary (E2) π → π* electronic transition of the benzene rings.[15][16] |

| Diphenyl Chromophore | λₘₐₓ ≈ 255-270 nm | Weak to Medium. The secondary (B) band, which is symmetry-forbidden but observable. It often displays fine vibrational structure.[6][15][17] |

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality, reproducible data. The choice of methodology is critical for accurate analysis.

Protocol for FTIR Spectroscopy using Attenuated Total Reflectance (ATR)

Causality: ATR is the preferred technique for this compound, whether it is a viscous oil or a solid. It requires minimal to no sample preparation, eliminating the need for KBr pellets or solvent dissolution, which can introduce impurities (e.g., water) or obscure spectral regions.[18][19][20][21][22]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected using the clean, empty ATR crystal (typically diamond or ZnSe). This step is crucial as it subtracts the absorbance of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (1-2 mg of solid or a single drop of oil) of 4-(tert-butyldiphenylsilyloxy)cyclohexanecarbonitrile directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

-

Data Acquisition: Collect the spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft-tipped swab and an appropriate solvent (e.g., isopropanol or acetone), ensuring no residue remains for the next measurement.

Protocol for UV-Visible Spectroscopy

Causality: Proper solvent selection is the most critical parameter in UV-Vis analysis. The solvent must be transparent (non-absorbing) in the wavelength range of interest. For analyzing the phenyl chromophore, a solvent with a low UV cutoff wavelength is required. Acetonitrile (UV cutoff ≈ 190 nm) or spectrophotometric-grade cyclohexane (UV cutoff ≈ 195 nm) are excellent choices as they will not interfere with the benzenoid absorptions above 220 nm.[23][24][25]

Methodology:

-

Solution Preparation:

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve it in a class A 100 mL volumetric flask using the chosen solvent (e.g., acetonitrile).

-

Perform a serial dilution to achieve a final concentration in the range of 0.01-0.1 mg/mL. The optimal concentration should yield a maximum absorbance (A_max) between 0.5 and 1.0 AU for robust quantitative analysis, based on the Beer-Lambert Law.

-

-

Instrument Setup:

-